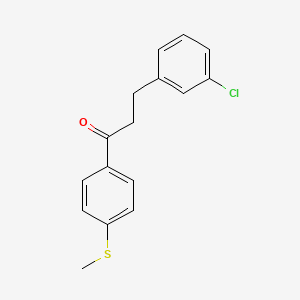

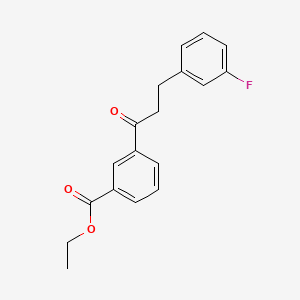

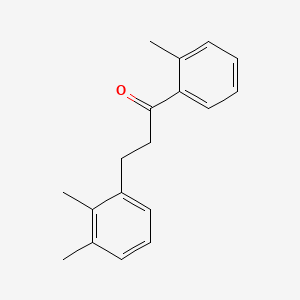

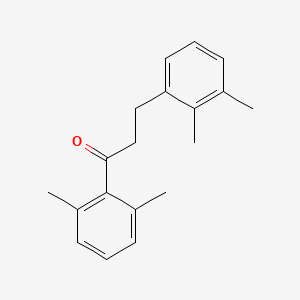

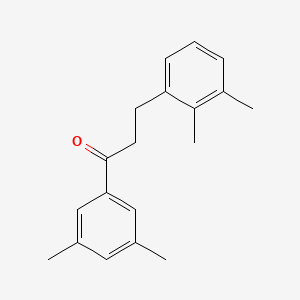

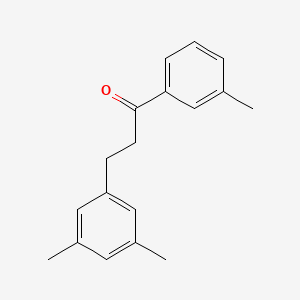

3-(3,5-Dimethylphenyl)-3'-methylpropiophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(3,5-Dimethylphenyl)-3’-methylpropiophenone” is a chemical compound. Unfortunately, there is limited information available specifically about this compound .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with 3,5-dimethylphenyl isocyanate . For instance, in the synthesis of a chiral stationary phase based on functionalized ZIF-8 with amylose carbamate, 3 mL of 3,5-dimethylphenyl isocyanate was added and then heated and stirred for 72 h at 100°C .Aplicaciones Científicas De Investigación

1. Organic Synthesis and Material Science

- Palladium-catalyzed Arylation : 2-Hydroxy-2-methylpropiophenone, which shares structural similarities with 3-(3,5-Dimethylphenyl)-3'-methylpropiophenone, undergoes a unique multiple arylation via C-C and C-H bond cleavages in the presence of a palladium catalyst, forming tetraarylethanes and isochroman-3-ones (Wakui et al., 2004).

- Polymer Chemistry : Compounds bearing pendant 3,5-dimethylphenyl groups have been used in synthesizing side-chain type poly(arylene ether sulfone) anion exchange membranes, displaying anisotropic swelling, high alkaline stability, and good hydroxide conductivity (Shi et al., 2017).

2. Catalysis and Molecular Interaction

- Rhodium-Mediated C-C Bond Activation : 2-(2′,6′-dimethylphenylazo)-4-methylphenol shows rhodium-assisted C–C bond activation, leading to elimination or migration of alkyl groups. This demonstrates the potential of such compounds in catalytic processes and molecular interactions (Baksi et al., 2007).

3. Chemical Stability and Flexibility

- Material Flexibility : The introduction of a 3,5-dimethylphenyl group can remarkably improve the low-temperature flexibility of polyurethane copolymers, suggesting its utility in materials science, especially in creating materials with improved mechanical properties (Chung et al., 2012).

4. Sensing and Luminescence

- Luminescence Sensing : Lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate have been synthesized, showing selective sensitivity to benzaldehyde-based derivatives. This illustrates the role of such compounds in developing luminescence-based sensors (Shi et al., 2015).

Propiedades

IUPAC Name |

3-(3,5-dimethylphenyl)-1-(3-methylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O/c1-13-5-4-6-17(12-13)18(19)8-7-16-10-14(2)9-15(3)11-16/h4-6,9-12H,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSSXBVOGXSAEHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)CCC2=CC(=CC(=C2)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644877 |

Source

|

| Record name | 3-(3,5-Dimethylphenyl)-1-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-Dimethylphenyl)-3'-methylpropiophenone | |

CAS RN |

898780-08-0 |

Source

|

| Record name | 3-(3,5-Dimethylphenyl)-1-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.